(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride
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Overview
Description
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7ClF2IN It is a derivative of methanamine, featuring fluorine and iodine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. The process includes the introduction of fluorine and iodine atoms at specific positions on the phenyl ring. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogen substituents.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with molecular targets through its halogen substituents. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,4-Difluorophenyl)methanamine hydrochloride: Lacks the iodine substituent, which may affect its reactivity and biological activity.
(2,4-Dichloro-5-iodophenyl)methanamine hydrochloride: Contains chlorine instead of fluorine, which can alter its chemical properties and interactions.
(2,4-Difluoro-5-bromophenyl)methanamine hydrochloride:
Uniqueness
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens provides distinct chemical properties, such as enhanced reactivity in substitution reactions and specific interactions in biological systems.
Properties
IUPAC Name |
(2,4-difluoro-5-iodophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2IN.ClH/c8-5-2-6(9)7(10)1-4(5)3-11;/h1-2H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUCYJCXIKDROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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